N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-[8-(ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3/c1-5-14-8(20)7-19-9-10(16-12(19)15-6-2)17(3)13(22)18(4)11(9)21/h5-7H2,1-4H3,(H,14,20)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKAZRSURSJHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)NCC)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and its interaction with key biological pathways. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound features a complex purine structure with multiple functional groups that contribute to its biological activity. The systematic name indicates the presence of an ethylamino group and a dioxo purine moiety, which are critical for its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through the modulation of nucleotide signaling pathways. Specifically, they may interact with nucleotide receptors such as P2Y14, which is involved in various cellular processes including inflammation and cancer progression .
Biological Activity Overview
The biological activity of this compound has been assessed through various assays and studies:
1. Mutagenicity and Toxicity
- The compound has shown strong positive results in mutagenicity assays, indicating potential genotoxic effects . This raises concerns regarding its safety profile for therapeutic applications.
2. Anti-Cancer Potential
- Research highlights that targeting translation initiation factors like eIF4E can be a promising strategy in cancer treatment. Compounds designed to inhibit eIF4E have demonstrated significant anti-cancer activity in vitro . While specific data on this compound is limited, its structural similarities suggest it may share these properties.
3. Receptor Interaction
- Studies have shown that related compounds can activate or inhibit various G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling pathways. The potential for this compound to modulate GPCR activity could be significant for therapeutic applications .
Case Studies
Several case studies have examined the effects of similar compounds on cellular models:
These studies illustrate the potential pathways through which this compound could exert its biological effects.
Scientific Research Applications
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C12H18N4O4
- Molecular Weight : 270.24 g/mol
- IUPAC Name : N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
Physical Properties
The compound exhibits properties typical of purine derivatives, which are known for their biological activities. The presence of an ethylamino group and dioxo functionalities enhances its potential for interaction with biological targets.
Pharmacological Studies
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may function as an antagonist or agonist at various receptors, particularly those involved in adenosine signaling pathways.
Case Study: Adenosine Receptor Modulation
Research has demonstrated that compounds with similar purine structures can selectively modulate adenosine receptors (A1AR). A study focusing on subtype-selective fluorescent antagonists highlighted the importance of structural modifications in enhancing binding affinity and selectivity for A1AR . N-ethyl derivatives may play a role in developing targeted therapies for conditions such as heart disease and neurological disorders.
Biochemical Research
The compound's ability to interact with enzymes involved in nucleotide metabolism makes it a candidate for studying biochemical pathways. Its unique structure allows for potential inhibition or activation of enzymes like adenylate cyclase or phosphodiesterase.
Case Study: Enzyme Inhibition
Inhibitors derived from purine analogs have been shown to affect enzyme activity significantly. For instance, a study on purine derivatives reported their effectiveness in inhibiting phosphodiesterase activity, leading to increased intracellular cAMP levels . This mechanism is crucial for developing treatments for diseases characterized by dysregulated cyclic nucleotide signaling.
Drug Development
Given its pharmacological potential, this compound could serve as a lead compound in drug discovery processes aimed at creating new therapeutic agents.
Case Study: Lead Optimization
The optimization of lead compounds based on structural modifications has been a successful strategy in drug development. For example, the synthesis of new analogs has resulted in improved potency and selectivity against specific targets . The modification of the ethylamino group in this compound could yield derivatives with enhanced bioactivity.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Purine-2,6-dione derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of the target compound with its closest analogues:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Acetamide Derivatives
Functional Group Impact on Activity
- Ethylamino vs. Piperazino (Compound 3): The ethylamino group in the target compound is less bulky than the piperazino-dichlorophenyl group in Compound 3, possibly reducing CNS side effects but also receptor affinity .
- Thiosemicarbazide (Compound 5) : Introduces hydrogen-bonding capacity, enhancing enzyme inhibition (e.g., MAO-B) compared to the target’s simpler acetamide .
- Oxadiazole-thio (Compound 10c) : The oxadiazole ring improves metabolic stability and thrombolytic efficacy, highlighting the role of heterocyclic substitutions .
Preparation Methods
Structural Overview and Key Features
The compound features a purine core (1H-purin-7(6H)-one) with the following substitutions:
Synthetic Strategies
Core Purine Synthesis via 5,6-Diaminouracil Intermediates
The synthesis begins with 5,6-diamino-1,3-dimethyluracil (1) , a well-established xanthine precursor.
Step 1: Alkylation and Nitrosation
- Nitrosation : Treat (1) with sodium nitrite (NaNO₂) in acetic acid to form 5-nitroso-6-amino-1,3-dimethyluracil (2) .
- Reduction : Reduce (2) using sodium dithionite (Na₂S₂O₄) to yield 5,6-diamino-1,3-dimethyluracil (3) .
Step 2: Introduction of the 8-Ethylamino Group
- Condensation : React (3) with ethyl isocyanate (CH₃CH₂NCO) in tetrahydrofuran (THF) to form 8-ethylamino-5,6-diamino-1,3-dimethyluracil (4) .
Step 3: Acetamide Side Chain Coupling
- Activation : Treat bromoacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in dichloromethane (DCM) to form the reactive intermediate.
- Amidation : React the activated acid with ethylamine (CH₃CH₂NH₂) to yield 2-bromo-N-ethylacetamide (5) .
- Alkylation : Attach (5) to (4) using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, forming the 7-substituted intermediate (6) .
Step 4: Cyclization to Purine Core
Heat (6) in aqueous sodium hydroxide (NaOH) at 80°C to induce cyclization, yielding the target compound.
Reaction Scheme :
$$
\text{(1)} \xrightarrow{\text{NaNO}2/\text{HOAc}} \text{(2)} \xrightarrow{\text{Na}2\text{S}2\text{O}4} \text{(3)} \xrightarrow{\text{CH}3\text{CH}2\text{NCO}} \text{(4)} \xrightarrow{\text{EDAC, Ethylamine}} \text{(5)} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{(6)} \xrightarrow{\text{NaOH}} \text{Target}
$$
Alternative Route via Suzuki-Miyaura Coupling
A patent-derived method uses palladium-catalyzed cross-coupling:
- Intermediate Preparation : Synthesize 8-bromo-1,3-dimethylxanthine (7) via bromination of theophylline.
- Coupling : React (7) with ethylamine-functionalized boronic ester using Pd(PPh₃)₄ in acetonitrile/NaHCO₃ (2:1) under microwave irradiation (150°C, 15 min).
- Acetamide Installation : Perform amidation as in Step 3 above.
Yield : 63–73% after purification by silica gel chromatography.
Optimization and Challenges
Regioselectivity Control
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Route 2.1 | 68 | 98.5 |
| Route 2.2 | 73 | 99.2 |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for producing N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide with high purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the purine core followed by amide coupling. Key steps include:
- Alkylation/amination : Ethylamine introduction at the purine C8 position under controlled pH (7–9) to avoid side reactions .
- Acetamide coupling : Reaction of the intermediate with activated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents like DMF, catalyzed by triethylamine .
- Temperature control : Maintaining 60–80°C during coupling improves reaction rates while minimizing thermal decomposition .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) ensures ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethylamino and acetamide groups) via characteristic shifts: purine C8 NH (δ 6.8–7.2 ppm), acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and hydrogen-bonding networks, critical for understanding solid-state stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, a small bandgap (<3 eV) suggests potential for charge-transfer interactions with biological targets .
- Molecular Docking : Simulations in AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., kinases or purinergic receptors). Focus on hydrogen-bonding interactions between the acetamide group and active-site residues .
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments using GROMACS, highlighting solubility challenges in physiological media .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability. For example, discrepancies in IC50 values may arise from differential membrane permeability .
- Solubility Adjustments : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference. Pre-test solubility in PBS or cell culture media via dynamic light scattering (DLS) .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may alter activity .
Q. What role do hydrogen-bonding networks play in the compound’s crystallographic stability and polymorphism?
- Graph Set Analysis : Categorize hydrogen bonds (e.g., N–H⋯O, C=O⋯H–N) using Etter’s formalism. For instance, R22(10) motifs in crystal packing enhance thermal stability .
- Polymorph Screening : Vapor diffusion (e.g., methanol/water) identifies polymorphs with distinct melting points. Differential Scanning Calorimetry (DSC) confirms transitions .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking of purine rings) using CrystalExplorer, guiding co-crystal design for improved bioavailability .
Q. Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., pH, solvent purity) and analytical instrument calibration .
- Contradiction Mitigation : Use triplicate experiments with statistical validation (e.g., ANOVA) for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
